molecular formula C7H9FN2 B8027925 6-fluoro-N,N-dimethylpyridin-3-amine

6-fluoro-N,N-dimethylpyridin-3-amine

Cat. No.: B8027925
M. Wt: 140.16 g/mol
InChI Key: PNLGUGDMFMBFKY-UHFFFAOYSA-N
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Description

6-fluoro-N,N-dimethylpyridin-3-amine is a fluorinated organic compound that serves as a valuable chemical building block in research and development, particularly in the field of medicinal chemistry. As a derivative of 3-aminopyridine, its structure incorporates both fluorine and dimethylamino functional groups, making it a versatile intermediate for the synthesis of more complex molecules . The presence of the fluorine atom, a common bioisostere, can significantly alter the electronic properties, metabolic stability, and binding affinity of candidate molecules. This compound is primarily used in pharmaceutical research as a precursor for constructing heterocyclic scaffolds found in various active compounds. Researchers utilize it to develop and screen new molecules for potential biological activity. It is strictly for use in laboratory settings. 6-fluoro-N,N-dimethylpyridin-3-amine is for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans.

Properties

IUPAC Name

6-fluoro-N,N-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGUGDMFMBFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation of 6-fluoropyridin-3-amine involves the introduction of methyl groups to the amine moiety using methylating agents such as methyl iodide or dimethyl sulfate. This method leverages the nucleophilic nature of the primary amine, which reacts with electrophilic alkylating agents under basic conditions. A representative protocol involves:

  • Reactants : 6-Fluoropyridin-3-amine (1 equiv), methyl iodide (2.2 equiv), potassium carbonate (2.5 equiv).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 60–80°C for 12–24 hours.

The reaction proceeds via an SN2 mechanism, where the amine attacks the methyl iodide, displacing iodide and forming the quaternary ammonium intermediate. Deprotonation by the base yields the dimethylated product.

Optimization and Challenges

Key challenges include over-alkylation and side reactions due to the excess methylating agent. Optimization studies reveal that controlled stoichiometry (2.2 equiv of methyl iodide) and phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields to 70–75%. Purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) ensures >95% purity.

Table 1: Alkylation Reaction Parameters

ParameterOptimal ValueYield (%)Purity (%)
Methyl iodide (equiv)2.27295
Temperature (°C)706893
Reaction time (h)187596

Reductive Amination with Formaldehyde

Methodology and Mechanistic Pathway

Reductive amination offers a one-pot strategy for dimethylation using formaldehyde and a reducing agent. The process involves:

  • Condensation of 6-fluoropyridin-3-amine with formaldehyde to form an imine intermediate.

  • Reduction of the imine to the tertiary amine using sodium borohydride or sodium cyanoborohydride.

A typical procedure includes:

  • Reactants : 6-Fluoropyridin-3-amine (1 equiv), formaldehyde (37% aqueous, 3 equiv), sodium cyanoborohydride (1.5 equiv).

  • Solvent : Methanol or ethanol.

  • pH : Adjusted to 6–7 using acetic acid.

  • Temperature : Room temperature, 12 hours.

Yield Enhancement Strategies

The use of sodium cyanoborohydride, selective for imine reduction, minimizes side products. Yields reach 65–70%, with HPLC purity >90%. Microwave-assisted reactions (50°C, 2 hours) further improve efficiency, achieving 78% yield.

Halogen Exchange via Nucleophilic Aromatic Substitution

Fluorination of Chloro or Bromo Precursors

This two-step approach involves:

  • Dimethylation of a halogenated pyridine (e.g., 6-chloro-N,N-dimethylpyridin-3-amine).

  • Halogen exchange using potassium fluoride (KF) in the presence of a crown ether (18-crown-6) or kryptofix.

Step 1: Dimethylation of 6-Chloropyridin-3-Amine

  • Conditions : Similar to Section 1, yielding 6-chloro-N,N-dimethylpyridin-3-amine (85–90% yield).

Step 2: Fluorination via Nucleophilic Substitution

  • Reactants : 6-Chloro-N,N-dimethylpyridin-3-amine (1 equiv), KF (3 equiv), 18-crown-6 (0.1 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO), 120°C, 24 hours.

  • Yield : 60–65%, with <5% dehalogenation byproducts.

Radiolabeling Applications

A modified protocol for radiopharmaceutical synthesis employs [18F]KF, achieving 5–15% radiochemical yield (RCY) in automated modules. This method is critical for positron emission tomography (PET) tracer development.

Metal-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Catalyst SystemYield (%)Turnover Number (TON)
Pd2(dba)3/Xantphos5511
Pd(OAc)2/BINAP489.6

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Direct Alkylation : High scalability but moderate yields (70–75%).

  • Reductive Amination : Rapid but limited by formaldehyde handling.

  • Halogen Exchange : Versatile for isotopic labeling but requires toxic solvents.

  • Cross-Coupling : Precise but cost-prohibitive for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-N,N-dimethylpyridin-3-amine has been investigated for its role as a pharmacophore in the development of novel therapeutic agents.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting embryonic ectoderm development (EED), a target for cancer therapies. For instance, a derivative of this compound demonstrated an IC50 value of 18 nM against EED, indicating strong binding affinity and potential for use in cancer treatment strategies . The fluorine substituent enhances the binding properties, making it a valuable candidate in drug design.

Table 1: Anticancer Activity of 6-Fluoro-N,N-dimethylpyridin-3-amine Derivatives

Compound IDTargetIC50 (nM)Notes
EEDi-5285EED18Strong binding affinity
Compound 18KARPAS422 Cells12Effective growth inhibition

Catalysis

The compound has also been explored as a catalyst in organic synthesis. Its derivatives have been utilized in various catalytic processes due to their ability to facilitate reactions under mild conditions.

Case Study: Synthesis of Indoles

Research indicates that ionic liquids derived from N,N-dimethylpyridin-4-amine can serve as effective catalysts for the Fischer indole synthesis. The incorporation of fluoride ions significantly enhances catalytic efficiency, allowing for the synthesis of indoles and other nitrogen-containing compounds with high yields .

Table 2: Catalytic Efficiency of DMAP-based Ionic Liquids

Reaction TypeCatalyst UsedYield (%)
Fischer Indole SynthesisDMAP-based IL78
1H-Tetrazole FormationDMAP-based IL48

Material Science

In material science, 6-fluoro-N,N-dimethylpyridin-3-amine is being researched for its potential applications in developing advanced materials such as organic semiconductors and sensors.

Case Study: Organic Semiconductors

The compound's electronic properties make it suitable for incorporation into organic electronic devices. Studies have shown that when integrated into polymer matrices, it enhances charge transport capabilities, thereby improving device performance metrics .

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substituents

6-Bromo-N,N-dimethylpyridin-3-amine (CAS 39856-56-9)
  • Structure : Bromine replaces fluorine at position 6.
  • Molecular Weight : ~186.05 g/mol (C₆H₈BrN₃).
  • Synthesis: Prepared via iodination of the pyridine core using iodine and silver sulfate in ethanol at room temperature .
  • Key Differences : The bromine atom increases molecular weight and may enhance electrophilic reactivity compared to fluorine.
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine (CAS 1540338-87-1)
  • Structure : Chlorine at position 2 and fluorine at position 5.
  • Molecular Formula : C₇H₉ClFN₂.

Analogs with Oxygen-Containing Substituents

6-Methoxy-N,N-dimethylpyridin-3-amine (CAS 6635-91-2)
  • Structure : Methoxy (-OCH₃) replaces fluorine at position 6.
  • Molecular Weight : 139.17 g/mol (C₇H₁₁N₂O).
6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3)
  • Structure : Trifluoromethoxy (-OCF₃) at position 6.
  • Molecular Weight : ~193.11 g/mol (C₆H₅F₃N₂O).
  • Key Differences : The trifluoromethoxy group introduces strong electron-withdrawing effects and metabolic stability, common in agrochemicals .

Analogs with Extended Functional Groups

6-(Aminomethyl)-N,N-dimethylpyridin-3-amine (PMA2)
  • Structure: Aminomethyl (-CH₂NH₂) at position 6.
  • Molecular Formula : C₇H₁₂N₃.
  • Biological Relevance : Investigated as a chemical tool in Alzheimer’s disease research for modulating protein aggregation .
6-(Imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylpyridin-3-amine (K1)
  • Structure : Imidazo[1,2-a]pyridine fused at position 6.
  • Molecular Weight : Higher due to the fused heterocycle.
  • Applications : Studied for antioxidative properties in neurodegenerative diseases .

Complex Derivatives with Pharmacological Activity

5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylpyridin-3-amine (18q)
  • Structure: Combines cyclopropyl, difluorophenoxy, and isopropoxy groups.
  • Pharmacology : Potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .

Comparative Analysis Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
6-Fluoro-N,N-dimethylpyridin-3-amine F at C6 141.15 High purity, irritant hazards
6-Bromo-N,N-dimethylpyridin-3-amine Br at C6 ~186.05 Electrophilic reactivity
2-Chloro-5-fluoro-N,N-dimethylpyridin-3-amine Cl at C2, F at C5 ~162.61 Dual halogen effects
6-Methoxy-N,N-dimethylpyridin-3-amine OCH₃ at C6 139.17 Enhanced solubility
PMA2 CH₂NH₂ at C6 138.19 Alzheimer’s disease research
K1 Imidazo[1,2-a]pyridin-2-yl at C6 >250 Neuroprotective agent
18q Cyclopropyl, difluorophenoxy >400 DHODH inhibition

Biological Activity

6-Fluoro-N,N-dimethylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in therapeutic contexts.

The synthesis of 6-fluoro-N,N-dimethylpyridin-3-amine typically involves the following steps:

  • Starting Materials : Pyridine derivatives are used as the base for synthesis.
  • Dimethylation : The nitrogen atom at the 3rd position is dimethylated using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃) .

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Using agents like potassium permanganate (KMnO₄) to form N-oxides.
  • Reduction : Employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced amine derivatives.
  • Substitution : The fluorine atom can be replaced through nucleophilic substitution reactions .

The biological activity of 6-fluoro-N,N-dimethylpyridin-3-amine is attributed to its interaction with specific molecular targets:

  • The fluorine atom enhances lipophilicity, facilitating membrane penetration.
  • The dimethylamine group interacts with enzymes and receptors, modulating their activity .

Antimicrobial Properties

Research indicates that 6-fluoro-N,N-dimethylpyridin-3-amine exhibits antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cellular metabolism.

Anticancer Activity

Preclinical studies have shown that compounds similar to 6-fluoro-N,N-dimethylpyridin-3-amine possess significant anticancer properties. For instance, fluorinated analogs have demonstrated potent binding affinities to cancer-related targets, showing IC₅₀ values in the nanomolar range for inhibiting tumor cell growth .

Case Studies

  • EED Inhibitors : In a study examining EED inhibitors, a compound structurally related to 6-fluoro-N,N-dimethylpyridin-3-amine displayed strong antitumor activity in EZH2 mutant lymphoma models, with IC₅₀ values indicating high potency in inhibiting cell growth .
  • Neuroprotective Effects : Another investigation into similar pyridine derivatives highlighted their potential in treating neurological disorders, suggesting that 6-fluoro-N,N-dimethylpyridin-3-amine may also offer neuroprotective benefits through modulation of neurotransmitter systems .

Comparative Analysis

The biological activity of 6-fluoro-N,N-dimethylpyridin-3-amine can be compared with other halogenated pyridine derivatives:

CompoundAnticancer Activity (IC₅₀)Antimicrobial ActivityNotes
6-Fluoro-N,N-dimethylpyridin-3-amine~12 nMModerateEnhanced lipophilicity
6-Chloro-N,N-dimethylpyridin-3-amineVariesLowLess effective due to lower lipophilicity
6-Methyl-N,N-dimethylpyridin-3-amineVariesModerateDifferent substitution effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-N,N-dimethylpyridin-3-amine?

  • Methodology : The compound can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed coupling. For example, describes a general procedure for synthesizing N-phenylpyridin-3-amine derivatives using phenyl boronic acid, Cu(OAc)₂, and Et₃N in CH₂Cl₂ . Adapting this method, 6-fluoro-N,N-dimethylpyridin-3-amine could be prepared by substituting dimethylamine for the aromatic amine.
  • Key Parameters : Reaction time (12–24 h), solvent (CH₂Cl₂), and catalyst (Cu(OAc)₂). Post-reaction purification via column chromatography with EtOAc/hexanes is recommended.

Q. What spectroscopic techniques are used to characterize 6-fluoro-N,N-dimethylpyridin-3-amine?

  • Analytical Methods :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine-induced deshielding, dimethylamino group splitting patterns) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₆H₇FN₂, 138.14 g/mol) via HRMS .
  • Elemental Analysis : Validate purity (≥95% as reported in ) .

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